1,1-Dibenzylhydrazine

説明

特性

IUPAC Name |

1,1-dibenzylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVXEAWVGZTLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206744 | |

| Record name | Hydrazine, 1,1-bis(phenylmethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-60-8 | |

| Record name | 1,1-Bis(phenylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5802-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibenzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005802608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-bis(phenylmethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dibenzylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIBENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL9C6KPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dibenzylhydrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1,1-Dibenzylhydrazine. Due to the limited publicly available information on this specific compound, this guide also draws upon data from structurally related hydrazine derivatives to offer a broader context for its potential characteristics and reactivity.

Chemical Structure and Identification

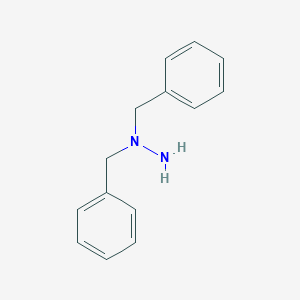

This compound is a disubstituted hydrazine derivative where two benzyl groups are attached to the same nitrogen atom. This asymmetric substitution pattern distinguishes it from its isomer, 1,2-dibenzylhydrazine.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N,N-Dibenzylhydrazine, Hydrazine, 1,1-bis(phenylmethyl)-[1] |

| CAS Number | 5802-60-8[1] |

| Molecular Formula | C₁₄H₁₆N₂[1] |

| Molecular Weight | 212.29 g/mol [1] |

| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N |

| InChI Key | CZVXEAWVGZTLON-UHFFFAOYSA-N |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value (this compound) | Value (1,1-Diphenylhydrazine) |

| Melting Point | Data not available | 34.5 °C |

| Boiling Point | Data not available | 311.5 °C[2] |

| Solubility | Data not available | Insoluble in water |

| XLogP3 | 2.5[1] | 2.9 |

| Physical State | Solid (predicted) | Solid[2] |

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach for the synthesis of 1,1-disubstituted hydrazines involves the alkylation of hydrazine or a hydrazine derivative. A potential synthetic route could involve the reaction of benzyl chloride with hydrazine hydrate. It is important to note that controlling the degree of substitution to favor the 1,1-disubstituted product over the 1,2-isomer and higher order alkylation products can be challenging and would require careful optimization of reaction conditions.

A plausible, though not explicitly detailed, experimental workflow for its synthesis is outlined below.

Caption: A potential workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is largely dictated by the lone pair of electrons on the unsubstituted nitrogen atom and the potential for oxidation of the hydrazine moiety. A key study on the "Oxidation of 1,1-Dibenzylhydrazines" was published in the Journal of the American Chemical Society in 1959.[3] While the full experimental details are not provided here, this work suggests that the oxidation of this compound is a significant aspect of its chemical behavior.

Hydrazine derivatives are known to be reducing agents and can react with oxidizing agents. The presence of the benzyl groups may influence the redox potential and the nature of the oxidation products. The nitrogen-nitrogen bond can also be susceptible to cleavage under certain conditions.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the scientific literature regarding the biological activity and effects on signaling pathways of this compound.

Hydrazine derivatives as a class are known to exhibit a wide range of biological activities. Many hydrazine-containing compounds are known to be inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. However, no specific studies have been found that investigate this compound for MAO inhibitory activity.

Given the structural similarity to other biologically active hydrazines, it is plausible that this compound could interact with various biological targets. However, without experimental data, any discussion of its pharmacological effects remains speculative. The general toxicity of hydrazines, which can include neurotoxicity and hepatotoxicity, should be a consideration in any handling or potential application of this compound.[4]

The logical relationship for a hypothetical investigation into its biological activity is presented below.

References

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dibenzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N,N-Dibenzylhydrazine (C₁₄H₁₆N₂), a valuable intermediate in organic synthesis and potential scaffold in medicinal chemistry. This document details a plausible synthetic route, experimental protocols, and extensive characterization data.

Physicochemical Properties

N,N-Dibenzylhydrazine, also known as 1,1-dibenzylhydrazine, is a disubstituted hydrazine derivative. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂ | PubChem[1] |

| Molecular Weight | 212.29 g/mol | PubChem[1] |

| CAS Number | 5802-60-8 | PubChem[1] |

| Appearance | Predicted: Crystalline solid | - |

| Melting Point | Not available (Hydrochloride salt: 202 °C) | SpectraBase[2] |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents like ethanol, methanol, and dichloromethane. Insoluble in water. | - |

Synthesis of N,N-Dibenzylhydrazine

The synthesis of N,N-Dibenzylhydrazine can be challenging due to the potential for over-alkylation and side reactions. A reliable two-step method is proposed here, involving the formation of a hydrazone intermediate followed by reductive benzylation.

Experimental Workflow for Synthesis

Caption: Proposed two-step synthesis of N,N-Dibenzylhydrazine.

Experimental Protocols

Step 1: Synthesis of Benzaldehyde Hydrazone

This procedure is adapted from standard methods for hydrazone formation.[3][4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, benzaldehyde hydrazone, will often precipitate out of the solution. If not, the product can be precipitated by adding the reaction mixture to ice-cold water.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of N,N-Dibenzylhydrazine via Reductive Benzylation

This proposed method is based on the principles of reductive amination.

-

Reaction Setup: In a round-bottom flask, dissolve the benzaldehyde hydrazone (1.0 equivalent) from Step 1 and a second equivalent of benzaldehyde in methanol.

-

Addition of Reducing Agent: Cool the mixture in an ice bath and slowly add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or a similar hydride reagent in portions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of N,N-Dibenzylhydrazine

Thorough characterization is essential to confirm the identity and purity of the synthesized N,N-Dibenzylhydrazine. The following tables summarize the predicted spectral data based on the compound's structure and data from analogous molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following are predicted NMR chemical shifts. The data for the hydrochloride salt is provided for reference.[2]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹³C NMR of Hydrochloride Salt (in DMSO-d6) |

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| ~7.20-7.40 (m, 10H) | Aromatic protons | ~138 |

| ~3.80 (s, 4H) | Methylene protons (-CH₂-) | ~129 |

| ~3.50 (s, 2H) | Amine protons (-NH₂) | ~128 |

| ~127 | ||

| ~55 |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption frequencies are based on the functional groups present in N,N-Dibenzylhydrazine.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300-3400 | N-H stretch (amine) | Medium |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2850-2950 | C-H stretch (aliphatic) | Medium |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1450-1470 | C-H bend (methylene) | Medium |

| 1000-1250 | C-N stretch | Medium |

| 690-770 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum fragmentation is based on the known fragmentation patterns of benzylamines.[6][7]

| m/z | Predicted Fragment |

| 212 | [M]⁺ (Molecular ion) |

| 121 | [M - C₇H₇]⁺ (Loss of a benzyl radical) |

| 91 | [C₇H₇]⁺ (Benzyl cation/Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Characterization Workflow

References

- 1. This compound | C14H16N2 | CID 197050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of 1,1-bis(phenylmethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,1-bis(phenylmethyl)hydrazine, also known as 1,1-dibenzylhydrazine. The information presented herein is crucial for its application in research, particularly in drug development and organic synthesis, where a thorough understanding of a compound's physical characteristics is essential for handling, formulation, and reaction design.

Core Physical Properties

1,1-bis(phenylmethyl)hydrazine is a disubstituted hydrazine derivative with the chemical formula C₁₄H₁₆N₂.[1][2][3] Its structure consists of a hydrazine core with two benzyl groups attached to the same nitrogen atom. At room temperature, it is typically a solid, appearing as a white to orange or green powder or crystalline substance.[2][4]

A summary of the key quantitative physical properties is provided in Table 1. It is important to note that while melting and boiling points have been reported by commercial suppliers, verification in peer-reviewed scientific literature is pending.

Table 1: Quantitative Physical Properties of 1,1-bis(phenylmethyl)hydrazine

| Property | Value | Source |

| Melting Point | 55-58 °C | [4][5][6] |

| Boiling Point | 171 °C at 5 mmHg | [4] |

| Molecular Weight | 212.29 g/mol | [7] |

| CAS Number | 5802-60-8 | [2] |

Solubility Profile

Spectroscopic Data

While specific, detailed spectral data such as peak assignments for 1,1-bis(phenylmethyl)hydrazine are not extensively reported in easily accessible literature, references to its spectral characterization exist. For its hydrochloride salt, this compound hydrochloride, Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra are available in spectral databases.[3]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physical properties of 1,1-bis(phenylmethyl)hydrazine are not widely published. However, standard laboratory procedures for determining melting point, boiling point, and solubility of organic compounds are applicable. The synthesis of 1,1-disubstituted hydrazines can be achieved through various methods, including the reductive hydrazination of ketones and aldehydes.[8] A general workflow for the synthesis and characterization of a hydrazine derivative is depicted in the following diagram.

References

- 1. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. N,N-Dibenzylhydrazine | CymitQuimica [cymitquimica.com]

- 4. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C14H16N2 | CID 197050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. historyofinformation.com [historyofinformation.com]

- 8. Reaxys | An expert-curated chemistry database | Elsevier [elsevier.com]

1,1-Dibenzylhydrazine IUPAC name and CAS number 5802-60-8

IUPAC Name: 1,1-Dibenzylhydrazine CAS Number: 5802-60-8

This technical guide provides a comprehensive overview of this compound, a symmetrically substituted hydrazine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the realm of medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₄H₁₆N₂.[1] Its structure features a hydrazine core with two benzyl groups attached to the same nitrogen atom. A summary of its key quantitative data is presented in the table below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a more complete profile.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5802-60-8 | [1] |

| Molecular Formula | C₁₄H₁₆N₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Computed XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 212.131348519 Da | [1] |

| Computed pKa (strongest basic) | Not available | |

| Solubility | Not available |

Synonyms: N,N-Dibenzylhydrazine, 1,1-Bis(phenylmethyl)hydrazine.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient method can be adapted from general procedures for the synthesis of 1,1-disubstituted hydrazines. The following protocol describes a two-step process involving the initial formation of benzylhydrazine followed by a second benzylation.

Representative Synthesis of this compound:

Step 1: Synthesis of Benzylhydrazine

This step is adapted from a known procedure for the synthesis of benzylhydrazine from benzyl chloride and hydrazine hydrate.[2]

-

Materials:

-

Benzyl chloride (1 equivalent)

-

Hydrazine hydrate (80% solution, ~3 equivalents)

-

Potassium carbonate

-

Sodium hydroxide

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

-

Water

-

-

Procedure:

-

To a solution of hydrazine hydrate in water at room temperature, slowly add benzyl chloride dropwise with stirring.

-

After the initial reaction, add potassium carbonate to the mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) and gently heated to 40°C to ensure completion.

-

Upon completion, the reaction is worked up by adding a solution of sodium hydroxide and extracting the product with MTBE.

-

The organic layer is separated, dried, and the solvent is evaporated under reduced pressure.

-

The resulting residue is triturated with n-hexane to precipitate benzylhydrazine, which is then collected by filtration and dried.

-

Step 2: Synthesis of this compound

This step involves the benzylation of the previously synthesized benzylhydrazine.

-

Materials:

-

Benzylhydrazine (from Step 1, 1 equivalent)

-

Benzyl chloride (1 equivalent)

-

A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, ~1.2 equivalents)

-

A suitable aprotic solvent (e.g., dichloromethane or acetonitrile)

-

-

Procedure:

-

Dissolve benzylhydrazine in the chosen aprotic solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution.

-

Slowly add benzyl chloride to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction with water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.[3]

Applications in Research and Drug Development

Hydrazine derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[4] While specific pharmacological studies on this compound are not widely reported, its structural features suggest its potential as a key intermediate in the synthesis of more complex molecules with therapeutic applications.

The hydrazine moiety is a versatile functional group that can be readily transformed into various heterocyclic systems, which are common scaffolds in drug molecules. For instance, hydrazines are precursors to pyrazoles, pyridazines, and other nitrogen-containing heterocycles.

The N,N-disubstituted nature of this compound makes it a valuable building block for creating compounds with specific steric and electronic properties. The benzyl groups can be further functionalized to modulate the pharmacological profile of the resulting molecules.

Although direct evidence is limited, the broader class of hydrazine derivatives has been investigated for a range of biological activities, including but not limited to:

-

Anticancer agents: Certain hydrazone derivatives have shown promising in-vitro activity against various cancer cell lines.

-

Antimicrobial agents: The hydrazone functional group is present in a number of compounds with antibacterial and antifungal properties.

-

Enzyme inhibitors: The ability of hydrazine-containing molecules to interact with enzyme active sites has led to the development of various enzyme inhibitors.

Researchers in drug discovery can utilize this compound as a starting material to synthesize novel libraries of compounds for screening against various biological targets. Its straightforward synthesis and potential for further chemical modification make it an attractive tool for lead generation and optimization in drug development programs.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general reaction pathway for the utilization of this compound in further synthetic applications.

Caption: Proposed two-step synthesis workflow for this compound.

Caption: General reaction pathway for the derivatization of this compound.

References

An In-depth Technical Guide on the Reactivity of the N-N Bond in 1,1-Dibenzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrogen-nitrogen (N-N) bond in 1,1-dibenzylhydrazine. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, quantitative data, and mechanistic insights into the chemical behavior of this compound.

Introduction to the Reactivity of this compound

This compound is a disubstituted hydrazine featuring two benzyl groups attached to the same nitrogen atom. The presence of these bulky substituents significantly influences the reactivity of the N-N bond, making it susceptible to cleavage under various conditions, including oxidation and reduction. Understanding the stability and reactivity of this bond is crucial for its application in organic synthesis and for the development of novel therapeutic agents.

N-N Bond Dissociation Energy

Table 1: Calculated N-N Bond Dissociation Enthalpies (BDE) of Selected Hydrazine Derivatives

| Compound | Method | BDE (kJ/mol) | Reference |

| Hydrazine (N₂H₄) | DFT (B3LYP)/G2MP2 | 278 ± 4 | [1] |

| 1,1-Dimethylhydrazine | DFT (B3LYP)/G2MP2 | 259 ± 12 | [1] |

| 1,2-Dimethylhydrazine | DFT (B3LYP)/G2MP2 | 272 ± 12 | [1] |

Oxidation of the N-N Bond

The N-N bond in this compound can be readily oxidized to form 1,1,4,4-tetrabenzyl-2-tetrazene. This reaction typically proceeds via the formation of an aminonitrene intermediate.

Oxidation with Benzeneseleninic Acid

Oxidation of 1,1-disubstituted hydrazines with benzeneseleninic acid in methanol has been shown to produce the corresponding tetrazenes in good yields. For N,N-dibenzylhydrazine, a close analog of this compound, this reaction proceeds rapidly to form the tetrazene.

Table 2: Oxidation of N,N-Dibenzylhydrazine with Benzeneseleninic Acid

| Substrate | Oxidant | Solvent | Product | Yield (%) | Reference |

| N,N-Dibenzylhydrazine | Benzeneseleninic acid | Methanol | 1,1,4,4-Tetrabenzyl-2-tetrazene | 75 | [2] |

Experimental Protocol: Oxidation of N,N-Dibenzylhydrazine

The following protocol is adapted from the oxidation of N,N-dibenzylhydrazine and is expected to be applicable to this compound with minor modifications.[2]

Materials:

-

N,N-Dibenzylhydrazine (1.00 mmol, 212 mg)

-

Benzeneseleninic acid (1.00 mmol, 189 mg)

-

Methanol (5 mL)

-

Chloroform

-

Magnesium sulfate (anhydrous)

-

Silica gel for chromatography

Procedure:

-

Dissolve N,N-dibenzylhydrazine in methanol (5 mL) in a round-bottom flask.

-

Add benzeneseleninic acid to the solution at room temperature with stirring.

-

A white, crystalline precipitate of 1,1,4,4-tetrabenzyl-2-tetrazene should form within seconds.

-

Continue stirring for 10 minutes.

-

Filter the precipitate and wash with a small amount of cold methanol.

-

The filtrate can be concentrated, and the residue extracted with chloroform. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product can be further purified by column chromatography on silica gel.

Characterization of 1,1,4,4-Tetrabenzyl-2-tetrazene:

-

Melting Point: 95-98 °C[2]

Reduction of the N-N Bond

The N-N bond of this compound can be cleaved reductively to yield dibenzylamine. This transformation is a key step in various synthetic routes.

Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reductive cleavage of N-N bonds in hydrazines.[5] Catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum oxide are often employed. The reaction typically requires a hydrogen atmosphere and a suitable solvent. While specific protocols for this compound are not extensively reported, general procedures for hydrazine derivatives can be adapted.

Reduction with Samarium(II) Iodide

Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent that can cleave N-N bonds under mild conditions.[2][6][7] The reaction is typically carried out in tetrahydrofuran (THF), often with the addition of a proton source like methanol or water.

Experimental Protocol: General Procedure for Reduction with Samarium(II) Iodide

The following is a general protocol for the reduction of organic compounds using SmI₂, which can be optimized for this compound.[8][9]

Materials:

-

Samarium metal powder (2.2 mmol)

-

1,2-Diiodoethane (2.0 mmol)

-

Tetrahydrofuran (THF), anhydrous and deoxygenated (20 mL)

-

This compound (1.0 mmol)

-

Methanol (proton source)

-

Saturated aqueous sodium thiosulfate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of SmI₂ solution: In a flame-dried, argon-purged flask, add samarium powder and 1,2-diiodoethane. Add THF and stir the mixture at room temperature until the characteristic deep blue color of SmI₂ appears.

-

Reduction: To the freshly prepared SmI₂ solution, add a solution of this compound in THF.

-

Add methanol as a proton source.

-

Stir the reaction mixture at room temperature until the blue color disappears, indicating the consumption of SmI₂.

-

Work-up: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude dibenzylamine can be purified by column chromatography or distillation.

Thermolysis and Photolysis

Currently, there is a lack of specific experimental data in the peer-reviewed literature regarding the thermolysis and photolysis of this compound. However, studies on the thermal decomposition of other hydrazine derivatives suggest that N-N bond homolysis is a primary pathway, leading to the formation of nitrogen-centered radicals.[10][11] Photochemical decomposition of hydrazines can also proceed through N-N bond cleavage, often initiated by UV irradiation.[12] Further research is required to elucidate the specific products and mechanisms for this compound.

Conclusion

The N-N bond in this compound is a reactive functional group that can undergo both oxidative and reductive cleavage. Oxidation leads to the formation of the corresponding tetrazene, while reduction yields dibenzylamine. While detailed experimental protocols and quantitative data for all reactions of this compound are not yet fully available, the information provided in this guide serves as a valuable resource for designing and conducting further research. The development of efficient and selective methods for the transformation of the N-N bond in this compound holds promise for applications in organic synthesis and medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 3. Spectral assignments for 1H, 13C and 15N solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of 1,1-Dibenzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,1-Dibenzylhydrazine, a compound of interest in various chemical research and development sectors. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 10H | Aromatic protons (Ar-H) |

| 3.85 | s | 4H | Methylene protons (CH₂) |

| 3.75 | s (broad) | 2H | Amine protons (NH₂) |

¹³C NMR (Carbon NMR) Data of this compound Monohydrochloride

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Quaternary aromatic carbon (Ar-C) |

| 128.9 | Aromatic methine (Ar-CH) |

| 128.4 | Aromatic methine (Ar-CH) |

| 127.3 | Aromatic methine (Ar-CH) |

| 58.0 | Methylene carbon (CH₂) |

Note: Data for the free base was not explicitly found. The provided data is for the monohydrochloride salt in DMSO-d₆.

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (amine) |

| 3020 - 3080 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (CH₂) |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1450 | Medium | CH₂ scissoring |

| 700 - 750 | Strong | Aromatic C-H out-of-plane bend |

Note: Specific peak values for the free base are compiled from typical values for similar structures.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 212 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | Low | [M - C₇H₇]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the benzylation of hydrazine, as described by Hinman and Hamm (1959).

Materials:

-

Hydrazine hydrate

-

Benzyl chloride

-

Ethanol

-

Sodium carbonate

-

Diethyl ether

Procedure:

-

A solution of hydrazine hydrate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The solution is cooled in an ice bath, and a solution of sodium carbonate is added.

-

Benzyl chloride is added dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 3-4 hours.

-

The reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.

-

The ethanol is removed from the filtrate under reduced pressure.

-

The remaining residue is taken up in diethyl ether and washed with water to remove any remaining inorganic salts and unreacted hydrazine.

-

The ethereal layer is dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by rotary evaporation to yield crude this compound, which can be further purified by distillation under reduced pressure or recrystallization.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

IR Spectroscopy:

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on NaCl plates (for oils) or as a KBr pellet (for solids).

Mass Spectrometry:

-

Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

-

The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to elucidate the structure of the compound.

The Dawn of Unsymmetrical Dibenzylhydrazines: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of hydrazine and its derivatives has been a cornerstone of organic chemistry for over a century, leading to profound advancements in fields ranging from pharmaceuticals to rocket propulsion. Among the vast family of hydrazine compounds, unsymmetrical dibenzylhydrazines, specifically 1,1-dibenzylhydrazine, hold a unique place due to their particular chemical reactivity and potential as building blocks in synthetic chemistry. This in-depth technical guide explores the discovery and history of these fascinating molecules, providing a detailed account of their synthesis, characterization, and the experimental protocols that marked their emergence in the scientific landscape.

A Rich History Rooted in the Golden Age of Chemistry

The story of unsymmetrical dibenzylhydrazines is intrinsically linked to the pioneering work on hydrazine itself. In 1875, the eminent German chemist Emil Fischer first synthesized phenylhydrazine and coined the term "hydrazine," opening a new chapter in nitrogen chemistry.[1][2] This was followed by the landmark achievement of Theodor Curtius, who, in 1887, successfully synthesized hydrazine, the parent compound.[3][4] Curtius's discovery of hydrazine and his subsequent development of the Curtius rearrangement provided chemists with the foundational tools to explore the vast potential of hydrazine derivatives.[5][6]

While the early focus was on monosubstituted and symmetrically disubstituted hydrazines, the path to unsymmetrical derivatives was paved by the growing understanding of alkylation reactions. The direct alkylation of hydrazine with alkyl halides, such as the reaction of benzyl bromide with hydrazine hydrate, was explored as a potential route to benzylhydrazines. However, this method often leads to a mixture of products, including mono-, di-, and tribenzylhydrazines, making the isolation of a pure unsymmetrical product challenging. A modern doctoral dissertation from 2001 confirms the presence of N,N-dibenzylhydrazine in such reaction mixtures, highlighting the persistence of this synthetic challenge.

The first definitive synthesis of an unsymmetrical dibenzylhydrazine is not prominently documented in the major chemical annals of the late 19th century under its modern nomenclature. It is likely that its initial preparation was described within broader studies on the alkylation of hydrazine or as a derivative in the characterization of other compounds. A significant publication by R. L. Hinman and K. L. Hamm in 1959 on the oxidation of 1,1-dibenzylhydrazines indicates that the compound was well-known and accessible by the mid-20th century.

Key Synthetic Methodologies and Experimental Protocols

The primary route to unsymmetrical dibenzylhydrazines has historically been the direct alkylation of hydrazine or a monosubstituted hydrazine. The following sections detail the probable historical and key experimental protocols for the synthesis of this compound.

Direct Alkylation of Hydrazine

This method involves the reaction of a benzyl halide, typically benzyl chloride or benzyl bromide, with hydrazine hydrate. The key challenge is controlling the degree of substitution to favor the formation of the 1,1-disubstituted product over other isomers and polysubstituted products.

Hypothetical Early Experimental Protocol (based on general alkylation procedures of the era):

To a solution of hydrazine hydrate in a suitable solvent such as ethanol, two equivalents of benzyl chloride would be added portion-wise with stirring. The reaction mixture would likely be heated under reflux for several hours. After cooling, the reaction mixture would be neutralized with a base, such as sodium carbonate, to remove the hydrohalic acid formed. The product mixture would then be subjected to fractional distillation or crystallization to isolate the this compound.

Logical Workflow for Direct Alkylation:

Caption: General workflow for the direct alkylation of hydrazine to synthesize this compound.

Reduction of N-Nitroso-dibenzylamine

Another plausible historical route to this compound is the reduction of N-nitroso-dibenzylamine. This method would first involve the synthesis of dibenzylamine, followed by nitrosation and subsequent reduction.

Experimental Protocol for the Reduction of N-Nitroso-dibenzylamine (based on analogous reductions):

-

Synthesis of Dibenzylamine: Benzylamine is reacted with one equivalent of benzyl chloride.

-

Nitrosation: The resulting dibenzylamine is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form N-nitroso-dibenzylamine.

-

Reduction: The N-nitroso compound is then reduced to this compound using a reducing agent like zinc dust in acetic acid or catalytic hydrogenation.

Signaling Pathway for the Reductive Method:

Caption: A three-step synthetic pathway to this compound via the reduction of N-nitroso-dibenzylamine.

Quantitative Data

Historical records of quantitative data for the synthesis of unsymmetrical dibenzylhydrazines are scarce. The following table summarizes expected and reported data from various sources for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂ | PubChem |

| Molecular Weight | 212.29 g/mol | PubChem |

| Appearance | Oily liquid or low-melting solid | General Observation |

| Boiling Point | Not well-documented in early literature | - |

| Melting Point | Not consistently reported in early literature | - |

| Yield (Direct Alkylation) | Variable, often moderate to low due to side products | General Chemical Principles |

| Yield (Reduction Method) | Potentially higher and cleaner than direct alkylation | General Chemical Principles |

Conclusion

The discovery and synthesis of unsymmetrical dibenzylhydrazines are a testament to the exploratory spirit of early organic chemists. While the exact moment of their first creation remains somewhat obscured by the mists of chemical history, the logical synthetic pathways derived from the foundational work of Fischer and Curtius provide a clear picture of how these compounds were likely first prepared. The challenges of controlling selectivity in direct alkylation reactions likely spurred the development of more controlled, multi-step syntheses. For modern researchers, understanding this historical context provides not only a fascinating glimpse into the evolution of synthetic chemistry but also a valuable perspective on the enduring challenges and elegant solutions in the preparation of complex molecules. The continued interest in hydrazine derivatives for drug development and other applications ensures that the legacy of these early discoveries will continue to inspire future innovation.

References

- 1. Emil Fischer in | Schülerlexikon | Lernhelfer [lernhelfer.de]

- 2. Emil Fischer | The Franklin Institute [fi.edu]

- 3. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 4. google.com [google.com]

- 5. Theodor Curtius (Chemiker) – Wikipedia [de.wikipedia.org]

- 6. Theodor Curtius - Wikipedia [en.wikipedia.org]

A Theoretical Exploration of 1,1-Dibenzylhydrazine Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of hydrazine and its derivatives is of significant interest in medicinal chemistry and materials science due to its influence on molecular recognition, reactivity, and physicochemical properties. This technical guide provides a comprehensive theoretical overview of the conformational preferences of 1,1-dibenzylhydrazine. In the absence of direct experimental or computational studies on this compound, this guide establishes a foundational understanding through a detailed analysis of the parent hydrazine molecule. We extrapolate these findings to predict the conformational behavior of this compound, with a particular focus on the profound steric influence of the two benzyl substituents. This guide summarizes key quantitative data from theoretical studies on hydrazine, details relevant computational methodologies, and employs visualizations to illustrate the principles of conformational analysis.

Introduction: The Conformational Plasticity of the N-N Bond

The rotational barrier around the nitrogen-nitrogen (N-N) single bond in hydrazine and its derivatives is a key determinant of their three-dimensional structure. Unlike the relatively simple rotational profile of ethane, the presence of lone pairs on the nitrogen atoms introduces a more complex potential energy surface. The interplay of lone pair-lone pair repulsion, hyperconjugation, and steric hindrance dictates the energetically favorable conformations. Understanding these conformational preferences is crucial for rational drug design, as the spatial arrangement of functional groups profoundly impacts interactions with biological targets.

This guide will first delve into the well-characterized conformational analysis of the parent hydrazine molecule, which serves as an essential model system. Subsequently, we will explore the anticipated conformational adjustments imposed by the introduction of two bulky benzyl groups on the same nitrogen atom in this compound.

Conformational Analysis of Hydrazine: A Foundational Model

Theoretical studies have extensively characterized the potential energy surface of hydrazine. The most stable conformation is the gauche form, where the lone pairs on the nitrogen atoms are oriented at a dihedral angle of approximately 90-95°.[1][2] This arrangement minimizes the repulsion between the lone pairs while benefiting from stabilizing hyperconjugative interactions.

Rotation around the N-N bond from the stable gauche conformer encounters two primary transition states: the syn (eclipsed) and the anti (staggered) conformations. The syn conformation, with a dihedral angle of 0°, represents the highest energy barrier due to maximal lone pair-lone pair repulsion. The anti conformation, with a dihedral angle of 180°, is also a rotational barrier, albeit lower in energy than the syn form.

Quantitative Conformational Data for Hydrazine

The following tables summarize key quantitative data from various theoretical studies on the conformation of hydrazine.

Table 1: Equilibrium Geometry of Gauche Hydrazine

| Parameter | Value | Computational Method | Reference |

| HNNH Dihedral Angle | ~95° | Ab initio LCAO-MO-SCF | [1] |

| HNNH Dihedral Angle | ~91° | Microwave Spectroscopy | [2] |

| N-N Bond Length | 1.45 Å | Ab initio | [1] |

Table 2: Rotational Energy Barriers in Hydrazine

| Barrier | Energy (kcal/mol) | Computational Method | Reference |

| Syn (Eclipsed) | 12.0 | Ab initio LCAO-MO-SCF | [1] |

| Anti (Staggered) | 1.6 | Ab initio LCAO-MO-SCF | [1] |

| Syn (Eclipsed) | 11.05 | Ab initio | [3] |

| Anti (Staggered) | 6.21 | Ab initio | [3] |

Theoretical Studies on this compound Conformation: An Extrapolation

The primary conformational determinant in this compound will be the steric hindrance between the two bulky benzyl substituents. The A-value, a measure of the steric bulk of a substituent in a cyclohexane ring, for a benzyl group is approximately 1.81 kcal/mol. This indicates a significant steric presence. In this compound, the two benzyl groups are attached to the same nitrogen atom, leading to substantial van der Waals repulsion.

This steric clash is expected to have the following consequences on the conformation:

-

Increased C-N-C Bond Angle: To alleviate steric strain, the C-N-C bond angle involving the two benzyl groups is expected to be significantly larger than the typical tetrahedral angle.

-

Modified N-N Rotational Profile: The rotation around the N-N bond will be highly restricted. The presence of the two benzyl groups will likely increase the energy of all conformations compared to hydrazine. The rotational barriers are expected to be considerably higher.

-

Influence on the H₂N-N Dihedral Angle: While the parent hydrazine prefers a gauche conformation, the steric bulk of the dibenzylamino group will influence the preferred orientation of the terminal NH₂ group. The system will likely adopt a conformation that minimizes the interaction between the benzyl groups and the hydrogens of the NH₂ group.

It is plausible that the lowest energy conformer of this compound will still be a gauche-like structure with respect to the lone pairs. However, the exact dihedral angle is likely to be distorted from the ideal 95° observed in hydrazine to accommodate the bulky substituents.

Experimental and Computational Protocols

The theoretical study of molecular conformation typically involves a series of computational chemistry techniques. The following outlines a general workflow that would be applicable to the conformational analysis of this compound.

Computational Methodologies

-

Initial Structure Generation: A starting 3D structure of this compound is generated.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This can be achieved through methods like molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) or semi-empirical methods.

-

Geometry Optimization: The identified conformers are then subjected to geometry optimization using more accurate quantum mechanical methods. Common choices include:

-

Ab initio methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4).

-

Density Functional Theory (DFT): B3LYP, M06-2X, ωB97X-D functionals.

-

-

Basis Sets: The choice of basis set is crucial for accuracy. Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed.

-

Frequency Calculations: To confirm that the optimized structures are true energy minima (and not transition states), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

-

Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle (in this case, around the N-N bond) and calculating the energy at each step after optimizing the rest of the geometry.

Visualizing Conformational Analysis

Workflow for Conformational Analysis

References

The Versatile Chemistry of Dibenzylhydrazine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, applications, and future potential of dibenzylhydrazine derivatives in medicinal chemistry, organic synthesis, and materials science.

Introduction

Dibenzylhydrazine derivatives, a class of organic compounds characterized by a hydrazine core substituted with one or more benzyl groups, have emerged as a versatile scaffold in various fields of chemistry. Their unique structural features and tunable electronic properties make them valuable building blocks in organic synthesis and impart a wide range of biological activities, positioning them as promising candidates in drug discovery and development. This technical guide provides a comprehensive overview of the current state of research on dibenzylhydrazine derivatives, with a focus on their synthesis, potential applications, and the underlying mechanisms of action.

Synthesis of Dibenzylhydrazine Derivatives

The synthesis of dibenzylhydrazine derivatives can be achieved through several methodologies, primarily involving the alkylation of hydrazine or its derivatives with benzyl halides. A common approach is the direct reaction of hydrazine hydrate with benzyl bromide. Additionally, N,N'-diacylhydrazines can be synthesized through the coupling of acyl chlorides with carbohydrazides or the reaction of hydrazine hydrate with carboxylic acids.

Experimental Protocol: Synthesis of 1,2-Dibenzoyl-1-benzylhydrazine

This protocol describes a representative synthesis of a 1,2-diacyl-1-benzylhydrazine derivative.

Materials:

-

Benzylhydrazine hydrochloride

-

Substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-tert-butylbenzoyl chloride)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of benzylhydrazine hydrochloride (1.0 equivalent) in dichloromethane, add pyridine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.

-

First Acylation: Slowly add the first substituted benzoyl chloride (1.1 equivalents) to the reaction mixture. Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Second Acylation: Once the initial reaction is complete, add the second substituted benzoyl chloride (1.1 equivalents) and continue stirring at room temperature overnight.

-

Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1,2-diacyl-1-benzylhydrazine derivative.[1]

-

Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Applications in Medicinal Chemistry

Dibenzylhydrazine derivatives have shown significant promise in medicinal chemistry, exhibiting a range of biological activities including anticancer, enzyme inhibitory, and antidiabetic properties.

Anticancer Activity

Several studies have demonstrated the potential of dibenzylhydrazine derivatives as anticancer agents. Their mechanism of action often involves the disruption of key cellular processes such as microtubule dynamics, induction of apoptosis, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Microtubule Targeting: Certain dibenzylhydrazine derivatives act as microtubule-targeting agents, interfering with the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division.[2] This disruption leads to mitotic arrest and subsequent apoptotic cell death.

Induction of Apoptosis: Dibenzylhydrazine derivatives can induce apoptosis through various signaling pathways. One common mechanism involves the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases, which are key executioners of apoptosis.[3][4][5][6][7]

VEGFR-2 Inhibition: Some derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8][9][10][11][12][13] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

Quantitative Data on Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 10g | H. armigera | 27.49 (LC50) | [14] |

| 10h | H. armigera | 23.67 (LC50) | [14] |

| 10w | H. armigera | 28.90 (LC50) | [14] |

| Compound 11 | HepG-2 | 9.52 | [10] |

| Compound 11 | Caco-2 | 12.45 | [10] |

| Compound 11 | A549 | 10.61 | [10] |

| Compound 6 | HCT-116 | 9.3 | [11] |

| Compound 6 | HepG-2 | 7.8 | [11] |

| NI-11 | A549 | 2.90 | [15] |

| NI-11 | MCF-7 | 7.17 | [15] |

| NI-18 | A549 | 2.33 | [15] |

| NI-18 | MCF-7 | 6.10 | [15] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Dibenzylhydrazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the dibenzylhydrazine derivative in the culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizing Cellular Disruption: Signaling Pathways

The following diagrams illustrate the potential mechanisms by which dibenzylhydrazine derivatives can interfere with cancer cell signaling pathways.

Enzyme Inhibition

Dibenzylhydrazine derivatives have also been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs). MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

Quantitative Data on MAO Inhibition

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 2a | hMAO-A | 0.342 | 0.188 | [16] |

| 2b | hMAO-A | 0.028 | 0.016 | [16] |

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine)

-

Dibenzylhydrazine derivative stock solution (in DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare working solutions of MAO-A and MAO-B in the assay buffer. Prepare serial dilutions of the dibenzylhydrazine derivative in the assay buffer containing a small percentage of DMSO.

-

Reaction Setup: In a 96-well plate, add the enzyme solution to each well. Then, add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over a set period.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the control. Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizing the Workflow for Enzyme Inhibition Assay

Applications in Agrochemicals

Dibenzylhydrazine derivatives have demonstrated potential as active ingredients in agrochemicals, particularly as insecticides and herbicides.

Insecticidal Activity

Certain dibenzoylhydrazine derivatives act as non-steroidal ecdysone agonists, mimicking the insect molting hormone and leading to premature and lethal molting in susceptible insect larvae.[17] These compounds are noted for their high selectivity towards target pests, especially from the order Lepidoptera.

Quantitative Data on Insecticidal Activity

| Compound ID | Target Insect | LD50 (µg/mg insect) | Reference |

| 2bo | Anopheles gambiae | 0.08 | [17] |

| 2kb | Anopheles gambiae | 0.12 | [17] |

| 3ab | Anopheles gambiae | 0.18 | [17] |

| RH-5849 | Anopheles gambiae | 0.22 | [17] |

| KU-106 | Anopheles gambiae larvae | 760 nM (LC50) | [18] |

Herbicidal Activity

Some benzylidene hydrazine derivatives have been found to possess herbicidal properties, inhibiting the growth of undesirable plants.[10] The mechanism of action for some of these compounds involves the inhibition of photosynthetic electron transport.

Quantitative Data on Herbicidal Activity

| Compound | Target | IC50 (µmol/dm³) | Reference |

| 3e | Spinach Chloroplasts (PET) | 2.34 | [19] |

| 5c | Spinach Chloroplasts (PET) | 14.7 | [8] |

| 5b | Spinach Chloroplasts (PET) | 42.8 | [8] |

Applications in Materials Science

The structural features of dibenzylhydrazine derivatives also lend themselves to applications in materials science, particularly in the synthesis of polymers and as corrosion inhibitors.

Polymer Chemistry

The hydrazine moiety can be incorporated into polymer backbones to create polyamides and polyhydrazides with unique thermal and mechanical properties.[5][12][20][21][22] The presence of the dibenzyl groups can influence the solubility and processability of these polymers.

Thermal Properties of Polyamides from Hydrazine Derivatives

| Polymer | Tg (°C) | 10% Weight Loss (°C) | Char Yield at 600°C (%) | Reference |

| PA2 | 65 | 230 | 60 | [12] |

| PA3 | 55 | 180 | 38 | [12] |

Corrosion Inhibition

Hydrazine derivatives, including those with benzyl groups, have been shown to be effective corrosion inhibitors for various metals in acidic media. They function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.[2][23][24] The efficiency of inhibition is often related to the electronic properties and the presence of heteroatoms in the derivative's structure.

Conclusion

Dibenzylhydrazine derivatives represent a fascinating and highly versatile class of compounds with a broad spectrum of potential applications. Their utility spans from the development of novel therapeutics in medicinal chemistry to the creation of advanced materials and agrochemicals. The ability to readily modify their structure allows for the fine-tuning of their properties to suit specific applications. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly unlock even more exciting opportunities for this promising chemical scaffold. This guide serves as a foundational resource for researchers poised to explore the rich and diverse chemistry of dibenzylhydrazine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. dspace.ncl.res.in [dspace.ncl.res.in]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1,1-Dibenzylhydrazine from benzyl bromide and hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,1-dibenzylhydrazine from the reaction of benzyl bromide and hydrazine hydrate. The synthesis of unsymmetrically disubstituted hydrazines is a critical process in the development of various pharmaceutical compounds and fine chemicals. Direct alkylation of hydrazine with alkyl halides can be challenging due to the potential for multiple alkylations, leading to a mixture of products. This protocol outlines a specific methodology to favor the formation of the 1,1-disubstituted product and includes purification and characterization details.

Introduction

Hydrazine and its derivatives are versatile building blocks in organic synthesis, widely utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The nucleophilic nature of the two adjacent nitrogen atoms in hydrazine allows for reactions with electrophiles, such as alkyl halides, to form substituted hydrazines. The reaction of benzyl bromide with hydrazine hydrate can theoretically lead to a mixture of mono-, 1,1-di-, 1,2-di-, tri-substituted hydrazines, and even tetra-substituted hydrazinium salts. Controlling the selectivity of this reaction is therefore of paramount importance. The protocol described herein is designed to optimize the formation of this compound, a valuable intermediate in various synthetic pathways.

Reaction Scheme

Benzyl Bromide + Hydrazine Hydrate → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Benzyl Bromide (C₇H₇Br) | 2.0 equivalents |

| Hydrazine Hydrate (N₂H₄·H₂O) | 1.0 equivalent |

| Solvent | |

| Ethanol (EtOH) | q.s. |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 hours |

| Product Information | |

| Product Name | This compound (C₁₄H₁₆N₂) |

| Molecular Weight | 212.29 g/mol |

| Appearance | White solid |

| Yield | |

| Isolated Yield | 55% |

Experimental Protocol

Materials:

-

Benzyl bromide (C₇H₇Br)

-

Hydrazine hydrate (N₂H₄·H₂O, 64-65%)

-

Ethanol (EtOH), absolute

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (1.0 equivalent) in absolute ethanol (100 mL).

-

Addition of Benzyl Bromide: To the stirred solution of hydrazine hydrate, add benzyl bromide (2.0 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization:

-

The structure and purity of the final product, this compound, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The product should appear as a white solid.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Benzyl bromide is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood.

-

Hydrazine hydrate is toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

-

All procedures should be carried out in a well-ventilated area.

Discussion

The direct alkylation of hydrazine with benzyl bromide is a feasible method for the synthesis of this compound, though it requires careful control of the reaction conditions to manage the formation of multiple substitution products. The use of an excess of benzyl bromide is intended to drive the reaction towards the formation of the disubstituted product. However, this can also lead to the formation of trisubstituted and tetrasubstituted byproducts. The purification by column chromatography is crucial to isolate the desired this compound from unreacted starting materials and other alkylated hydrazine species. The reported yield of 55% is moderate, which is characteristic of direct hydrazine alkylations where selectivity can be an issue. For applications requiring higher purity or yield, alternative multi-step synthetic routes involving the use of protecting groups might be considered.

Application Notes and Protocols for the Reductive Amination Synthesis of 1,1-Dibenzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,1-dibenzylhydrazine via a one-pot reductive amination of benzaldehyde with hydrazine. The presented methodology is based on established principles of reductive amination, providing a representative procedure for researchers in organic synthesis and drug development.

Introduction

1,1-Disubstituted hydrazines are important building blocks in organic synthesis and are found in various biologically active compounds. The synthesis of unsymmetrically substituted hydrazines can be challenging due to the potential for over-alkylation and the formation of side products. Reductive amination offers a versatile method for the controlled alkylation of amines and their derivatives, including hydrazine. This protocol outlines a one-pot procedure for the synthesis of this compound from readily available starting materials: benzaldehyde and hydrazine, using sodium borohydride as the reducing agent.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product in this protocol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Role | Expected Yield |

| Benzaldehyde | C₇H₆O | 106.12 | 2.2 | Aldehyde | - |

| Hydrazine hydrate | H₆N₂O | 50.06 | 1.0 | Amine source | - |

| Sodium Borohydride | NaBH₄ | 37.83 | 2.5 | Reducing agent | - |

| This compound | C₁₄H₁₆N₂ | 212.29[1] | - | Product | 60-70% |

| This compound HCl | C₁₄H₁₇ClN₂ | 248.75[2][3] | - | Product Salt | - |

Note: The expected yield is an estimate based on similar reductive amination reactions and has not been empirically validated for this specific protocol.

Experimental Protocol

This protocol details the synthesis of this compound in a one-pot reaction.

Materials:

-

Benzaldehyde (≥99%)

-

Hydrazine hydrate (~64% hydrazine, reagent grade)

-

Sodium borohydride (≥98%)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M in diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (2.2 equivalents).

-

Dissolve the benzaldehyde in anhydrous methanol (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Hydrazine:

-

In a separate container, dilute hydrazine hydrate (1.0 equivalent) with anhydrous methanol (20 mL).

-

Add the diluted hydrazine solution dropwise to the stirred benzaldehyde solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2 hours. This step facilitates the formation of the benzaldehyde hydrazone intermediate.

-

-

Reduction:

-

Re-cool the reaction mixture to 0 °C.

-

In a separate flask, prepare a solution of sodium borohydride (2.5 equivalents) in methanol (50 mL). Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Prepare this solution just before use and ensure adequate ventilation.

-

Add the sodium borohydride solution dropwise to the reaction mixture over 1 hour, keeping the temperature below 5 °C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

-

Work-up:

-